![molecular formula C17H19N5O2 B2545880 1,3,7-三甲基-9-苯基-7,8-二氢-6H-嘌呤[7,8-a]嘧啶-2,4-二酮 CAS No. 844834-56-6](/img/structure/B2545880.png)

1,3,7-三甲基-9-苯基-7,8-二氢-6H-嘌呤[7,8-a]嘧啶-2,4-二酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

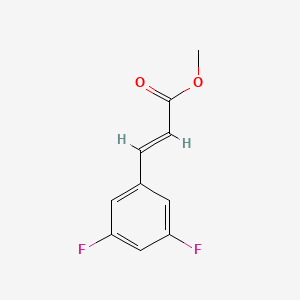

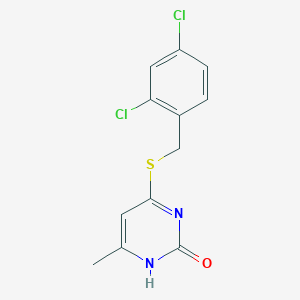

The compound 1,3,7-trimethyl-9-phenyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione is a synthetic nucleoside analog that falls within the broader class of purine derivatives. These compounds are of significant interest due to their potential biological activities and their structural resemblance to naturally occurring nucleotides.

Synthesis Analysis

The synthesis of related purine derivatives has been explored in various studies. For instance, the synthesis of trimethylsilyl derivatives of purines has been achieved by treating the purine bases with trimethylchlorosilane-triethylamine or hexamethyldisilazane, as reported in the study of synthetic nucleosides . Another study describes the intramolecular alkylation of certain purine derivatives to obtain compounds with a 4-phenyl group, which is structurally similar to the 9-phenyl group in the compound of interest . These methods highlight the versatility and reactivity of purine bases in forming various substituted derivatives, including the target compound.

Molecular Structure Analysis

The molecular structure of purine derivatives is characterized by the presence of aromatic ring systems, as evidenced by infrared investigation . The specific arrangement of substituents around the purine core influences the overall molecular geometry and, consequently, the chemical and biological properties of these compounds.

Chemical Reactions Analysis

Purine derivatives undergo a range of chemical reactions, which are essential for the synthesis of complex molecules. For example, the formation of pyrido[3,4-d]pyrimidine ring systems from reactions involving trimethylpyrimidine dione and primary amines has been documented . These reactions often involve intermediate steps, such as hydrogen shifts and cycloadditions, followed by dehydration to yield the final product. Such reactions are indicative of the reactivity patterns that might be expected for the synthesis of 1,3,7-trimethyl-9-phenyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione.

Physical and Chemical Properties Analysis

The physical properties of purine derivatives, such as solubility and melting points, are influenced by the nature of the substituents on the purine ring. The trimethylsilyl derivatives of purines, for example, have been shown to possess distinct physical properties . While the exact properties of 1,3,7-trimethyl-9-phenyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione are not detailed in the provided papers, it can be inferred that the introduction of methyl and phenyl groups would affect its solubility, stability, and reactivity.

科学研究应用

嘌呤和嘧啶衍生物作为酶抑制剂

嘌呤利用酶 (PUE) 是含氮碱基(如嘌呤和嘧啶)分解代谢中不可或缺的,并在疟疾、癌症和自身免疫性疾病等疾病的管理中发挥着关键作用。作为 PUE 抑制剂的杂环化合物展示了广谱的药用活性。嘌呤和嘧啶抗代谢物的药物设计依赖于现有化合物的结构模拟,旨在进行微小的结构调整,而不改变药效团的核心结构。在设计 PUE 抑制剂时,经验和理性方法之间的这种平衡对于开发具有最小化不良反应的新药至关重要 (Chauhan & Kumar, 2015).

互变异构平衡和分子相互作用

嘌呤和嘧啶碱基的互变异构平衡对于 DNA 和 RNA 结构至关重要,它会因环境相互作用而发生变化。对生物学上重要的核酸碱基和相关模型化合物的研究表明,这种相互作用会显著影响互变异构形式的稳定性。了解这一点对于探索由于互变异构转变而产生的生物学意义和潜在突变意义至关重要 (Person et al., 1989).

癌症中的嘧啶代谢

嘧啶代谢在癌症中发挥着非增殖作用,影响各种癌症的分化,并在三阴性乳腺癌等肿瘤中维持间充质样状态。了解嘧啶代谢在细胞生长之外的作用为针对嘧啶分解代谢及其对癌症进展和转移的影响的治疗干预开辟了新的途径 (Siddiqui & Ceppi, 2020).

嘧啶的抗炎活性

嘧啶衍生物以其抗炎特性而闻名,这归因于它们对关键炎症介质的抑制作用。基于嘧啶衍生物的合成、构效关系 (SAR) 和开发新的抗炎剂的潜力已得到广泛的综述,突出了这一类化合物的药理学意义 (Rashid et al., 2021).

P2 受体拮抗剂的治疗应用

嘌呤和嘧啶作用于 P1 和 P2 嘌呤能受体,其中 P2 受体是疼痛、癌症和炎症等疾病的关键治疗靶点。尽管在临床应用中存在挑战,但研究仍在继续探索针对 P2 受体亚型的特定拮抗剂分子,这表明人们对嘌呤能治疗的持续兴趣 (Ferreira et al., 2019).

属性

IUPAC Name |

1,3,7-trimethyl-9-phenyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19N5O2/c1-11-9-21(12-7-5-4-6-8-12)16-18-14-13(22(16)10-11)15(23)20(3)17(24)19(14)2/h4-8,11H,9-10H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZXUJIHWFKRUQDF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CN(C2=NC3=C(N2C1)C(=O)N(C(=O)N3C)C)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19N5O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

325.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-[(4-ethylphenyl)(methyl)sulfamoyl]-N-(4-phenoxyphenyl)thiophene-2-carboxamide](/img/structure/B2545799.png)

amino}-N-(thiophen-2-ylmethyl)thiophene-2-carboxamide](/img/structure/B2545804.png)

![[5-(3-Chlorophenyl)-7-{[(4-ethylphenyl)methyl]sulfanyl}-14-methyl-2-oxa-4,6,13-triazatricyclo[8.4.0.0^{3,8}]tetradeca-1(10),3(8),4,6,11,13-hexaen-11-yl]methanol](/img/structure/B2545806.png)

![N-[5-(Dimethylsulfamoyl)-2,3-dimethylphenyl]prop-2-enamide](/img/structure/B2545810.png)

![2-((9-(4-butoxyphenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)-N-(2,6-dimethylphenyl)acetamide](/img/no-structure.png)

![2,4-dichloro-N-[3-methyl-1-(6-oxo-4-propyl-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl]benzamide](/img/structure/B2545815.png)

![Lithium;6-bromo-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylate](/img/structure/B2545820.png)